(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile
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Overview
Description
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a furan ring with a nitrile group
Preparation Methods
The synthesis of (5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile typically involves a multi-step process. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate compound. This intermediate is then converted into the desired product through further chemical reactions .
Chemical Reactions Analysis
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with the viral enzyme activity or binding to viral RNA/DNA. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound also contains a chlorophenyl group but differs in its heterocyclic ring structure, leading to different chemical properties and applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a thiadiazole ring and exhibits different biological activities, such as antiviral and antifungal properties.
Properties
CAS No. |
97180-87-5 |
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Molecular Formula |
C12H6ClNO2 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
(2E)-2-[5-(4-chlorophenyl)-3-oxofuran-2-ylidene]acetonitrile |
InChI |
InChI=1S/C12H6ClNO2/c13-9-3-1-8(2-4-9)12-7-10(15)11(16-12)5-6-14/h1-5,7H/b11-5+ |
InChI Key |
VXYQRSKCTQIOBA-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)/C(=C\C#N)/O2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C(=CC#N)O2)Cl |
Origin of Product |
United States |
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